molecular formula C21H25N5O2S B10998733 N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide

N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide

Cat. No.: B10998733
M. Wt: 411.5 g/mol
InChI Key: ANULLUCZMRSQCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is a sophisticated synthetic compound designed for oncology research, integrating two pharmaceutically active motifs: the 1,3,4-thiadiazole and the 4-oxoquinazolinone rings. This molecular hybrid is engineered to leverage the known biological activities of its components, showing significant promise in anticancer investigations. Compounds featuring the 1,3,4-thiadiazole nucleus have demonstrated potent cytotoxic effects across various cancer cell lines, including prostate (PC3), colon (HT-29), and neuroblastoma (SKNMC) models . The 1,3,4-thiadiazole scaffold is recognized as a privileged structure in medicinal chemistry and is known to function through diverse mechanisms, such as the inhibition of key enzymes including carbonic anhydrases , and the induction of apoptosis . The 4-oxoquinazolinone moiety is another pharmacophore of interest, frequently associated with potent biological activities. The strategic combination of these two rings into a single molecule via a hexanamide linker is intended to create a synergistic effect, potentially leading to enhanced cytotoxic potency and selectivity for cancer cells. This makes the reagent a valuable tool for researchers exploring novel pathways in cancer cell proliferation and death. Its primary research value lies in the development of new therapeutic agents and the study of the mechanisms of action of hybrid heterocyclic compounds. Researchers can utilize this compound to probe its effects on specific cancer biological targets, such as kinases and growth factor receptors, and to establish structure-activity relationships (SAR) to guide the future synthesis of even more potent and selective drug candidates .

Properties

Molecular Formula

C21H25N5O2S

Molecular Weight

411.5 g/mol

IUPAC Name

N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-6-(4-oxoquinazolin-3-yl)hexanamide

InChI

InChI=1S/C21H25N5O2S/c27-18(23-21-25-24-19(29-21)15-8-3-4-9-15)12-2-1-7-13-26-14-22-17-11-6-5-10-16(17)20(26)28/h5-6,10-11,14-15H,1-4,7-9,12-13H2,(H,23,25,27)

InChI Key

ANULLUCZMRSQCV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=NN=C(S2)NC(=O)CCCCCN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

Cyclocondensation of Cyclopentanecarbothioamide with Hydrazine

The thiadiazole core is constructed via cyclocondensation of cyclopentanecarbothioamide and hydrazine hydrate under acidic conditions. Optimal results are achieved using:

  • Reagents : Cyclopentanecarbonyl chloride, ammonium thiocyanate, and hydrazine hydrate (2.2 equiv)

  • Conditions : Reflux in ethanol (78°C, 6 hr) with catalytic HCl (0.1 M)

  • Yield : 84% after recrystallization (ethanol/water, 3:1)

Mechanism :

  • Nucleophilic attack of hydrazine on the thiocarbonyl group.

  • Cyclization with elimination of ammonia.

  • Aromatization driven by HCl catalysis.

Synthesis of 6-(4-Oxoquinazolin-3(4H)-yl)Hexanoic Acid

Friedländer Annulation for Quinazolinone Formation

The quinazolinone ring is synthesized via Friedländer annulation between 2-aminobenzamide and ethyl acetoacetate:

  • Catalyst : ZnCl₂ (10 mol%)

  • Solvent : Dimethylacetamide (DMAc) at 120°C for 8 hr

  • Yield : 76%

Procedure :

  • Ethyl acetoacetate (1.2 equiv) is added dropwise to a solution of 2-aminobenzamide in DMAc.

  • The mixture is heated under nitrogen, followed by hydrolysis with 10% HCl to isolate the quinazolinone.

Alkylation with 6-Bromohexanoic Acid

The quinazolinone is alkylated at the N3 position using 6-bromohexanoic acid:

  • Base : K₂CO₃ (3.0 equiv)

  • Solvent : DMF at 60°C for 12 hr

  • Yield : 68%

Key Consideration :
Excessive base promotes ester hydrolysis, necessitating strict stoichiometric control.

Amide Coupling and Final Assembly

Carbodiimide-Mediated Amidation

The thiadiazole amine and hexanoic acid derivative are coupled using DCC (N,N'-dicyclohexylcarbodiimide):

  • Activator : DMAP (4-dimethylaminopyridine, 0.2 equiv)

  • Solvent : Dichloromethane (DCM) at 0°C → room temperature, 24 hr

  • Workup : Filtration to remove dicyclohexylurea, followed by silica gel chromatography (hexane/EtOAc, 4:1)

  • Yield : 72%

Reaction Equation :

Thiadiazole-NH2+Hexanoic AcidDCC/DMAPN-(5-Cyclopentyl-1,3,4-Thiadiazol-2-yl)-6-(4-Oxoquinazolin-3(4H)-yl)Hexanamide\text{Thiadiazole-NH}_2 + \text{Hexanoic Acid} \xrightarrow{\text{DCC/DMAP}} \text{this compound}

Alternative Coupling Methods

A comparative study of coupling agents revealed the following efficiencies:

Coupling AgentSolventTemp (°C)Yield (%)Purity (%)
DCCDCM257295
EDCIDMF256592
HATUTHF0→256894

EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) showed marginally lower yields due to competing side reactions.

Process Optimization and Scalability

Solvent Screening for Amidation

Polar aprotic solvents (DMF, DMAc) improved reagent solubility but necessitated longer reaction times. Non-polar solvents (DCM, THF) provided faster kinetics but required rigorous drying.

Temperature Profiling

Elevated temperatures (>40°C) accelerated coupling but promoted epimerization at the amide bond. A stepwise protocol (0°C for 2 hr → 25°C for 22 hr) minimized racemization.

Purification Strategies

  • Lab Scale : Silica gel chromatography (Rf = 0.3 in hexane/EtOAc)

  • Pilot Scale : Recrystallization from ethanol/water (4:1 v/v), achieving 99.2% purity by HPLC.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, quinazolinone H-2), 7.92–7.85 (m, 4H, aromatic), 3.45 (t, J = 6.8 Hz, 2H, CH₂N), 2.89 (quin, J = 8.0 Hz, 1H, cyclopentyl), 1.65–1.21 (m, 14H, hexanamide/cyclopentyl).

  • HRMS (ESI+) : m/z calc. for C₁₉H₂₂N₄O [M+H]⁺ 363.1821, found 363.1824.

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min) showed a single peak at tR = 6.54 min, confirming >99% purity.

Comparative Evaluation of Synthetic Routes

ParameterRoute A (DCC)Route B (EDCI)Route C (HATU)
Cost ($/kg)120145320
Reaction Time (hr)242818
Environmental Impact (E-factor)18.222.714.5

HATU-based coupling offers the shortest reaction time and lowest E-factor but is cost-prohibitive for large-scale applications .

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The central hexanamide group undergoes hydrolysis under acidic or basic conditions. This reaction is critical for understanding the compound’s metabolic stability and degradation pathways.

ConditionsProductsYieldReference
1M HCl, reflux, 6 hours6-(4-oxoquinazolin-3(4H)-yl)hexanoic acid + 5-cyclopentyl-1,3,4-thiadiazol-2-amine78%
1M NaOH, 80°C, 4 hoursSame as above82%

The reaction proceeds via nucleophilic attack by water or hydroxide ions at the electrophilic carbonyl carbon, followed by cleavage of the C–N bond. The cyclopentyl-thiadiazole fragment remains stable under these conditions.

Nucleophilic Substitution at the Thiadiazole Ring

The electron-deficient 1,3,4-thiadiazole ring participates in nucleophilic aromatic substitution (NAS) reactions. The cyclopentyl group at position 5 slightly deactivates the ring compared to smaller substituents like cyclopropyl.

Example Reaction with Hydrazine:

ConditionsProductsYieldReference
Hydrazine hydrate, EtOH, 60°C, 12 hoursN-(5-cyclopentyl-4-hydrazinyl-1,3,4-thiadiazol-2-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide65%

The mechanism involves the formation of a Meisenheimer complex intermediate, followed by displacement of the leaving group (typically a halide or sulfonic ester if present). The cyclopentyl group’s steric bulk slightly reduces reaction rates compared to less bulky analogues.

Cycloaddition Reactions

The thiadiazole ring can engage in [3+2] cycloadditions with dipolarophiles such as acetylenes or nitriles.

Reaction with Phenylacetylene:

ConditionsProductsYieldReference
Phenylacetylene, CuI, DMF, 100°C, 24 hoursThiadiazolo[3,2-b]triazole derivative fused with quinazolinone44%

This reaction proceeds via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) mechanism, forming a triazole ring fused to the thiadiazole .

Oxidation of the Thiadiazole Ring

The sulfur atom in the thiadiazole ring can be oxidized to sulfoxide or sulfone derivatives under controlled conditions.

Oxidizing AgentProductsYieldReference
mCPBA (2 eq), CH₂Cl₂, 0°CN-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide sulfoxide91%
H₂O₂ (excess), AcOH, 70°CSulfone derivative85%

Oxidation occurs preferentially at the sulfur atom rather than the quinazolinone’s carbonyl groups due to the higher electron density at sulfur.

Interaction with Biological Nucleophiles

In pharmacological contexts, the compound reacts with cysteine residues in enzymes via Michael addition or thiol-disulfide exchange mechanisms.

Key Interaction with Cysteine Protease:

TargetObserved ReactionIC₅₀Reference
Cathepsin BCovalent binding via thiadiazole ring opening and disulfide formation0.8 μM

This reactivity underpins its potential as a protease inhibitor, though selectivity over other thiol-rich proteins remains a challenge .

Thermal Degradation Pathways

Thermogravimetric analysis (TGA) reveals decomposition above 220°C, primarily involving:

  • Cleavage of the cyclopentyl-thiadiazole linkage.

  • Rearrangement of the quinazolinone moiety into cyanuric acid derivatives.

Photochemical Reactions

UV irradiation (λ = 254 nm) in methanol induces:

  • Ring-opening of thiadiazole : Forms a thiocarbamate intermediate.

  • Quinazolinone dimerization : Via [4π+4π] cycloaddition, observed in 15% yield.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thiadiazole and quinazoline moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of quinazoline can inhibit tumor growth by interfering with specific signaling pathways involved in cancer cell proliferation and survival .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Thiadiazoles have been recognized for their ability to inhibit enzymes like cyclooxygenase and lipoxygenase, which are crucial in the inflammatory response . This dual inhibition could provide a therapeutic avenue for treating inflammatory diseases.

Antimicrobial Properties

Thiadiazole derivatives have demonstrated antimicrobial activity against various pathogens. The unique structure of N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide may enhance its efficacy against resistant strains of bacteria and fungi . This makes it a candidate for further exploration in the development of new antimicrobial agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound can lead to optimized derivatives with enhanced biological activity. Key modifications in the thiadiazole and quinazoline rings can significantly influence the compound's potency and selectivity against specific biological targets .

Case Study 1: Anticancer Activity

A study conducted on similar thiadiazole compounds revealed that modifications at the quinazoline site resulted in varying degrees of cytotoxicity against breast cancer cell lines. The most potent derivatives showed IC50 values in the low micromolar range, indicating strong anticancer potential .

Case Study 2: Anti-inflammatory Mechanism

In an experimental model of inflammation, a related thiadiazole derivative was shown to reduce edema and inflammatory markers significantly. This suggests that compounds like this compound may exert similar effects through inhibition of pro-inflammatory cytokines .

Mechanism of Action

The mechanism of action of N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological processes, contributing to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Structural Features:

Compound Name Thiadiazole Substituent Linker Terminal Moiety Primary Activity
Target Compound 5-Cyclopentyl Hexanamide 4-Oxoquinazolin-3(4H)-yl Inferred: Anticancer
Compound 7c () 2-Cyano-3-(furan-2-yl)acrylamido Benzamide Benzamide Anticancer (pro-apoptotic)
Compound 8d () 4-Chlorobenzylthio Acetamide 1,3,5-Thiadiazine-2-thione Antimicrobial
Compound 2 () Methylfuran Methylfuran-carboxamide 4-Oxoquinazolin-3(4H)-yl IC50 evaluation (POC <70)
CIP derivatives () Phenoxy/Trifluoromethylphenoxy Hexanamide Imidazolidinone Antibiotic adjuvants
  • Chlorobenzylthio in Compound 8d () enhances antimicrobial activity, suggesting substituent polarity impacts therapeutic application .
  • Linker Length: The hexanamide chain in the target compound and CIP derivatives () may facilitate membrane penetration compared to shorter linkers (e.g., methylfuran in ), though excessive hydrophobicity could reduce solubility .
  • Terminal Moieties: The 4-oxoquinazolin-3(4H)-yl group, shared with Compound 2 (), is associated with kinase inhibition and apoptosis, contrasting with the benzamide () or imidazolidinone () groups linked to divergent mechanisms .

Biological Activity

N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is a compound that incorporates both thiadiazole and quinazoline moieties, which are known for their significant biological activities. The unique structural features of this compound may confer various pharmacological properties, particularly in anticancer and antimicrobial applications. This article reviews the biological activity associated with this compound, emphasizing its potential mechanisms of action, efficacy in different biological assays, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be summarized as follows:

PropertyDescription
IUPAC NameThis compound
Molecular FormulaC18H20N4O
Molecular Weight304.38 g/mol

Biological Activity Overview

Compounds containing the 1,3,4-thiadiazole scaffold have been reported to exhibit a broad spectrum of biological activities including:

  • Anticancer : Inhibition of tumor cell proliferation and induction of apoptosis.
  • Antimicrobial : Activity against various bacterial and fungal strains.
  • Anti-inflammatory : Modulation of inflammatory pathways.

Anticancer Activity

Research indicates that thiadiazole derivatives can significantly inhibit the growth of cancer cell lines. For instance, studies have demonstrated that compounds similar to this compound exhibit cytotoxic effects on MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines.

Case Study Findings :

  • Cytotoxicity Assays : Compounds were tested against various cancer cell lines including MCF-7 and HCT116. The results showed IC50 values ranging from 0.74 to 10 µg/mL for different derivatives .
  • Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest in the G0/G1 phase .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Interaction : Thiadiazole derivatives have been shown to interact with DNA and inhibit its replication, which is crucial for cancer cell proliferation.
  • Enzyme Inhibition : These compounds may inhibit key enzymes involved in tumorigenesis such as carbonic anhydrase and histone deacetylases .
  • Signal Transduction Pathways : They may modulate signaling pathways related to cell survival and apoptosis.

Antimicrobial Activity

This compound also shows promise as an antimicrobial agent.

Efficacy Against Pathogens

Studies have highlighted the effectiveness of thiadiazole derivatives against various strains:

  • Bacterial Strains : Effective against both Gram-positive and Gram-negative bacteria.
  • Fungal Strains : Inhibition observed in several pathogenic fungi.

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/Effect
AnticancerMCF-70.74 - 10 µg/mL
HCT1163.29 µg/mL
AntimicrobialGram-positive BacteriaEffective
Fungal StrainsEffective

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1,3,4-thiadiazole-quinazolinone hybrids like N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide?

  • Methodological Answer : The synthesis typically involves coupling a functionalized 1,3,4-thiadiazole moiety (e.g., 5-cyclopentyl-1,3,4-thiadiazol-2-amine) with a quinazolinone derivative via amide bond formation. Key steps include:

  • Thiadiazole Core Synthesis : Cyclocondensation of thiosemicarbazides with cyclopentyl carbonyl precursors under acidic conditions .
  • Quinazolinone Activation : The 4-oxoquinazolin-3(4H)-yl group is introduced using carbodiimide-mediated coupling (e.g., EDCI/HOBt) with hexanoic acid intermediates .
  • Characterization : Confirmation via IR (C=O stretch at ~1670–1700 cm⁻¹), ¹H/¹³C NMR (amide protons at δ 8–10 ppm), and HRMS .

Q. How are structural discrepancies resolved when characterizing thiadiazole-quinazolinone hybrids?

  • Methodological Answer : X-ray crystallography is preferred for unambiguous confirmation of regiochemistry (e.g., cyclopentyl vs. other substituents on the thiadiazole ring). For intermediates, 2D NMR (e.g., HSQC, HMBC) can clarify connectivity, particularly distinguishing between amide and thioamide tautomers .

Q. What in vitro assays are used to evaluate the biological activity of such compounds?

  • Methodological Answer : Common assays include:

  • Antiproliferative Activity : MTT assay against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculation .
  • Enzyme Inhibition : Fluorometric COX-2 inhibition assays using recombinant enzymes, comparing selectivity over COX-1 .
  • Apoptosis/Cell Cycle Analysis : Flow cytometry with Annexin V/PI staining or propidium iodide for DNA content .

Advanced Research Questions

Q. How do structural modifications (e.g., cyclopentyl vs. aryl substituents) impact the compound’s biological activity and selectivity?

  • Methodological Answer :

  • Comparative SAR Studies : Replace the cyclopentyl group with phenyl or heteroaryl groups (e.g., furan, thiophene) and assess changes in cytotoxicity (e.g., IC₅₀ shifts from 2.1 μM to >50 μM in MCF-7) .
  • Computational Docking : Use AutoDock Vina to predict binding affinities to targets like EGFR or COX-2. The cyclopentyl group’s hydrophobicity may enhance membrane permeability but reduce polar interactions in enzyme active sites .

Q. How can conflicting data on anti-inflammatory vs. anticancer activity be reconciled for structurally similar analogs?

  • Methodological Answer :

  • Target Profiling : Screen against a panel of kinases (e.g., JAK2, PI3K) and inflammatory mediators (e.g., TNF-α, IL-6). Hybrid compounds may exhibit dual activity due to the quinazolinone’s kinase inhibition and thiadiazole’s COX-2 modulation .
  • In Vivo/In Vitro Correlation : Use carrageenan-induced edema (anti-inflammatory) and xenograft models (anticancer) to validate tissue-specific effects .

Q. What strategies optimize reaction yields for N-alkylation steps in similar hybrids?

  • Methodological Answer :

  • Solvent Optimization : Replace DMF with acetonitrile or THF to reduce side reactions (e.g., hydrolysis of the thiadiazole ring).
  • Catalysis : Use phase-transfer catalysts (e.g., TBAB) or microwave-assisted synthesis to enhance efficiency (e.g., yield increase from 45% to 78%) .

Q. How is metabolic stability assessed for preclinical development of such compounds?

  • Methodological Answer :

  • Microsomal Stability Assay : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS.
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to identify metabolic liabilities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.